Mutant IDH1 inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mutant IDH1 inhibitors are a class of drugs that target the mutated form of the enzyme isocitrate dehydrogenase 1 (IDH1), which is found in several types of cancers . These inhibitors are designed to block the abnormal function of the mutated IDH1 enzyme, which converts α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate . This oncometabolite leads to widespread effects on cellular epigenetics and metabolism .

Synthesis Analysis

The synthesis of mutant IDH1 inhibitors involves complex biochemical processes. For instance, BAY1436032, a small-molecule inhibitor of IDH1, significantly decreases the level of 2-HG in serum, affects global histone and DNA methylation levels, and prolongs the survival of human astrocytomas .Molecular Structure Analysis

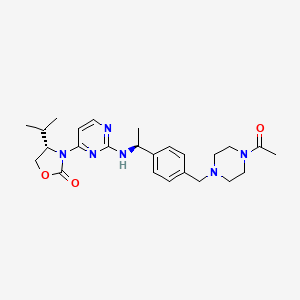

The molecular structure of mutant IDH1 inhibitors varies. For example, Mutant IDH1-IN-1 has a chemical formula of C30H31FN4O2 and a molecular weight of 498.6024 .Chemical Reactions Analysis

Most IDH1 mutants cannot catalyze the conventional reaction, but gain a neomorphic activity that produces D-2-hydroxyglutarate (D2HG) .Physical And Chemical Properties Analysis

The physical and chemical properties of mutant IDH1 inhibitors can vary depending on the specific compound. For instance, Mutant IDH1-IN-1 has a molecular weight of 498.6024 .Aplicaciones Científicas De Investigación

Cancer Therapy

Mutant IDH1 inhibitors have shown significant potential in cancer therapy . They target the metabolic enzyme isocitrate dehydrogenase (IDH), which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). Mutations in IDH have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma . The development of small molecule inhibitors targeting mutant IDH1 (mIDH1) has emerged as a therapeutic approach .

Treatment of IDH1-mutated Acute Myeloid Leukemia (AML)

The first selective IDH1 mutant inhibitor, AG-120 (ivosidenib), has been approved for the treatment of IDH1-mutated AML . This highlights the potential of mIDH1 as a therapeutic target .

Targeting Tumor Formation

Mutations in human isocitrate dehydrogenase 1 (IDH1) drive tumor formation in a variety of cancers . These mutations replace the conventional activity of IDH1 with a neomorphic activity that generates an oncometabolite . The understanding of the mechanistic differences among tumor-driving IDH1 mutants is still emerging .

Resistance Mechanisms to IDH1 Inhibitors

Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms . This active site remodeling reveals a possible mechanism of resistance to selective mutant IDH1 therapeutic inhibitors .

Impairment of Glioma Cell Growth

Blockade of mIDH1 has been shown to impair the growth of IDH1-mutant glioma cells . This suggests that mIDH1 may promote glioma growth through mechanisms beyond its well-characterized epigenetic effects .

Exhaustion of the Leukemic Hierarchy

Inhibition of mutant IDH1 promotes exhaustion of the leukemic hierarchy . Resistance to the IDH1 inhibitor AG-120 can arise through transcriptional reprogramming . The differentiation state of AML cells affects their response to IDH1 inhibition .

Direcciones Futuras

There is considerable interest in further developing and optimizing mutant IDH1 inhibitors for the treatment of IDH1-mutant gliomas and other cancers . Combination therapies to enhance the antitumor activity of IDH1 inhibitors and approaches aimed at exploiting, rather than inhibiting, the metabolism of IDH1-mutant cancer cells are emerging from preclinical research and clinical trials .

Propiedades

IUPAC Name |

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLUEOYYPKPQL-PGRDOPGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mutant IDH1 inhibitor | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.